![molecular formula C16H14INO3 B4917295 methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B4917295.png)
methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to an amino group and a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate typically involves the reaction of 2-iodobenzoyl chloride with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form hypervalent iodine compounds.
Reduction: The compound can be reduced to remove the iodine atom, yielding a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) in acetonitrile at room temperature.
Reduction: Reagents such as sodium borohydride (NaBH4) in methanol.
Substitution: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Oxidation: Formation of hypervalent iodine compounds.
Reduction: Deiodinated methyl 3-[(benzoyl)amino]-4-methylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The benzoyl and amino groups can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-iodobenzoate: Similar structure but lacks the benzoyl group.
Methyl 2-[(3-iodobenzoyl)amino]benzoate: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
Methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate is unique due to the specific positioning of the iodine and benzoyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
IUPAC Name |
methyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQBFQFEYAULRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
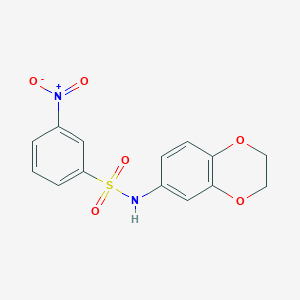
![5-[4-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]piperazin-1-yl]-2-methylpyridazin-3-one](/img/structure/B4917228.png)
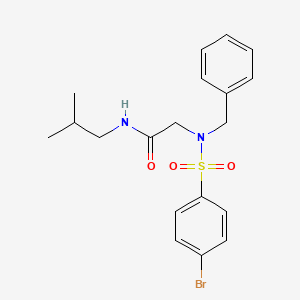
![sodium 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonate](/img/structure/B4917235.png)
![N-ethyl-N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4917242.png)
![1-[5-(2-nitrophenoxy)pentyl]pyrrolidine](/img/structure/B4917244.png)
![1-(4,5-difluoro-2-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4917250.png)
![Ethyl 4-(3-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B4917256.png)
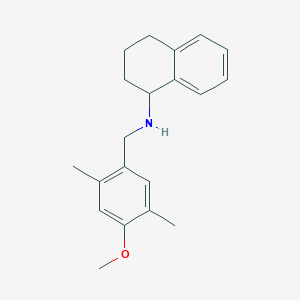
![2-[5-[(E)-[1-(2-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B4917276.png)
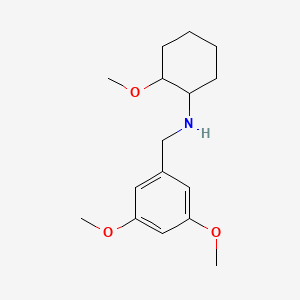
![4-[methyl(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4917290.png)
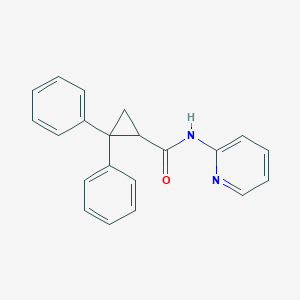
![2,4-dichloro-1-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4917324.png)
